

Application Notes and Protocols: QL-1200186 for In Vivo Inflammation Studies

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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of **QL-1200186**, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), for inflammation studies. The included protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in relevant preclinical models.

Mechanism of Action

QL-1200186 is a novel, orally active small molecule that selectively targets the pseudokinase regulatory domain (JH2) of TYK2.^{[1][2][3]} By binding to the JH2 domain, **QL-1200186** allosterically inhibits the catalytic activity of the TYK2 kinase domain (JH1).^{[1][4]} This selective inhibition disrupts the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN).^{[1][5][6]} Consequently, **QL-1200186** effectively blocks the phosphorylation of STAT proteins and attenuates the downstream inflammatory cascade, making it a promising candidate for the treatment of autoimmune and inflammatory diseases such as psoriasis.^{[1][4][5][6]}

In Vivo Efficacy and Dosing Summary

QL-1200186 has demonstrated significant efficacy in mouse models of inflammation. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy of **QL-1200186** in an IL-12/IL-18-Induced IFN γ Release Model

Dose (mg/kg)	Route of Administration	Dosing Regimen	% Inhibition of IFN γ Production
0.1	Oral	Single dose	77.1%
1	Oral	Single dose	86.9%
10	Oral	Single dose	97.8%

Data sourced from studies on a mouse model of inflammation.[5]

Table 2: Efficacy of **QL-1200186** in an Imiquimod (IMQ)-Induced Psoriasis Model

Dose (mg/kg)	Route of Administration	Dosing Regimen	Key Outcomes
5	Oral	Twice daily for 7 days	Significant reduction in PASI scores
30	Oral	Twice daily for 7 days	49.7% reduction in skin thickness; Significant reduction in PASI scores, erythema, and scaling

Data sourced from a mouse model of psoriasis-like skin inflammation.[4]

Experimental Protocols

The following are detailed protocols for two key in vivo models used to assess the anti-inflammatory activity of **QL-1200186**.

Protocol 1: IL-12/IL-18-Induced IFN γ Release Model in Mice

This model is used to evaluate the acute in vivo inhibitory effect of **QL-1200186** on TYK2-mediated cytokine production.

Materials:

- **QL-1200186**
- Vehicle (e.g., 0.5% methylcellulose)
- Recombinant murine IL-12 and IL-18
- Sterile phosphate-buffered saline (PBS)
- 8-10 week old female C57BL/6 mice
- Oral gavage needles
- Syringes and needles for intraperitoneal injection
- Blood collection tubes (e.g., EDTA-coated)
- ELISA kit for mouse IFN γ

Procedure:

- **Animal Acclimation:** Acclimate mice to the facility for at least one week prior to the experiment.
- **Compound Preparation:** Prepare a suspension of **QL-1200186** in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).
- **Compound Administration:** Administer **QL-1200186** or vehicle to mice via oral gavage.
- **Cytokine Challenge:** One hour after compound administration, inject mice intraperitoneally with a combination of recombinant murine IL-12 and IL-18 to induce IFN γ production.

- **Blood Collection:** Two to four hours after the cytokine challenge, collect blood samples from the mice via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus.
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma.
- **IFN γ Measurement:** Quantify the concentration of IFN γ in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Calculate the percent inhibition of IFN γ production for each treatment group relative to the vehicle-treated control group.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model in Mice

This model is used to assess the therapeutic efficacy of **QL-1200186** in a more chronic model of skin inflammation that mimics human psoriasis.

Materials:

- **QL-1200186**
- Vehicle (e.g., 0.5% methylcellulose)
- Imiquimod cream (5%)
- 8-10 week old female BALB/c or C57BL/6 mice
- Calipers for measuring skin thickness
- Psoriasis Area and Severity Index (PASI) scoring guide

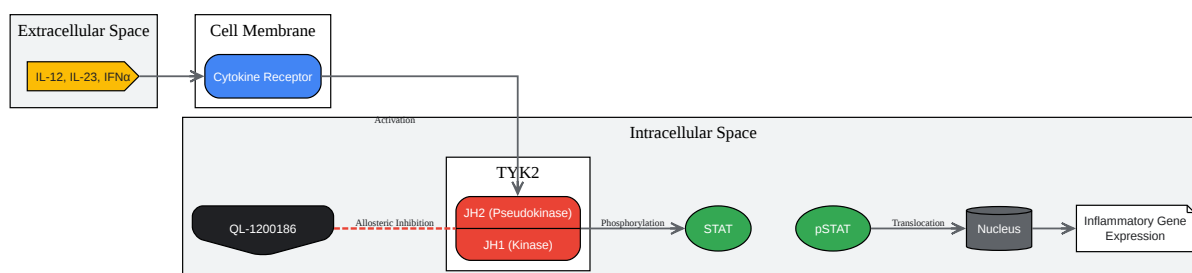
Procedure:

- **Animal Acclimation and Preparation:** Acclimate mice for at least one week. Shave the dorsal skin of the mice one day prior to the start of the experiment.
- **Induction of Psoriasis:** Apply a daily topical dose of imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days to induce psoriasis-like skin inflammation.

- **Compound Preparation:** Prepare a suspension of **QL-1200186** in the chosen vehicle at the desired concentrations (e.g., 5 and 30 mg/kg).
- **Compound Administration:** Beginning on the first day of IMQ application, administer **QL-1200186** or vehicle to mice via oral gavage twice daily for the duration of the study.
- **Clinical Scoring:** Each day, assess the severity of skin inflammation using a modified PASI scoring system to evaluate erythema, scaling, and skin thickness. Measure ear thickness daily using calipers.
- **Termination and Sample Collection:** At the end of the study, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine analysis).
- **Data Analysis:** Compare the PASI scores, skin thickness, and spleen weights between the **QL-1200186**-treated groups and the vehicle-treated control group.

Visualizations

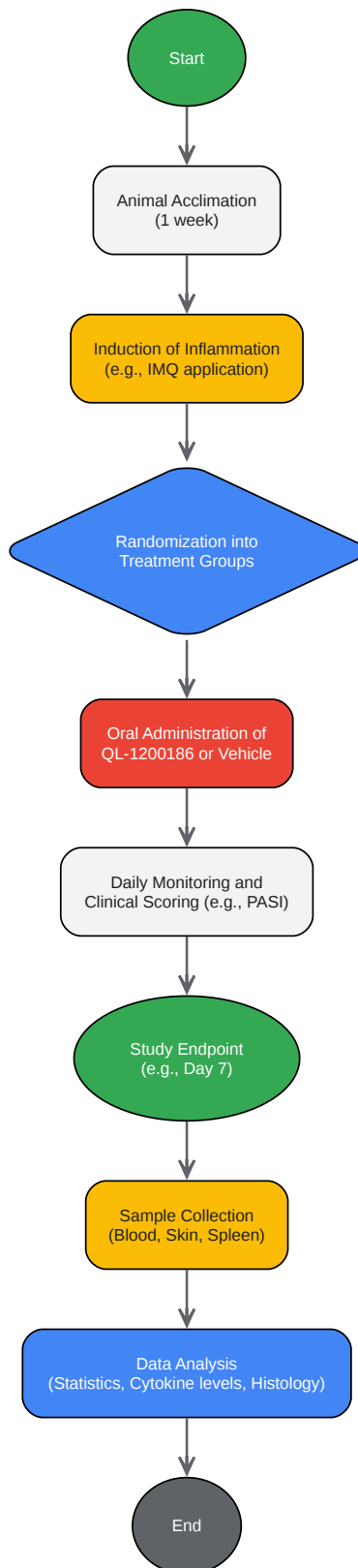
Signaling Pathway of QL-1200186



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Caption: **QL-1200186** allosterically inhibits the TYK2 signaling pathway.

General Experimental Workflow for In Vivo Studies



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Caption: General workflow for in vivo studies of **QL-1200186**.

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